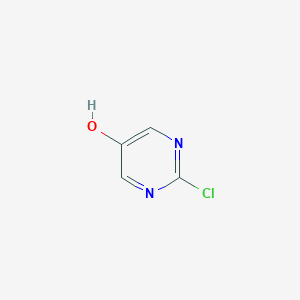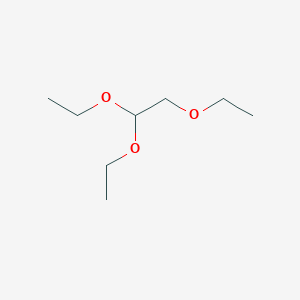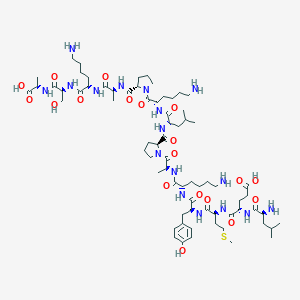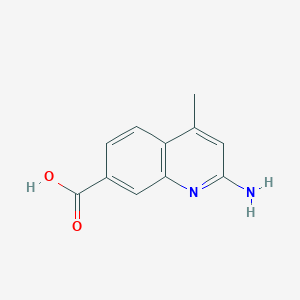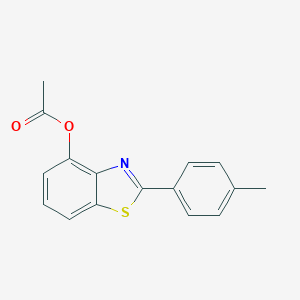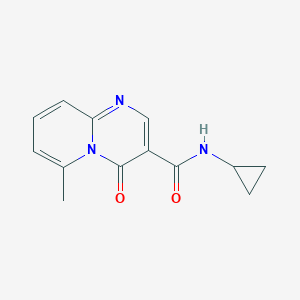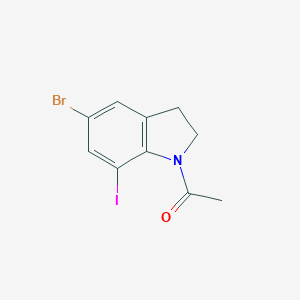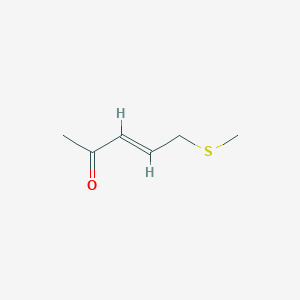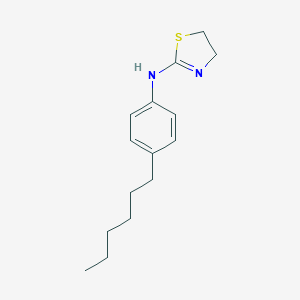
2-(4-n-Hexylphenylamino)-1,3-thiazoline
Übersicht
Beschreibung
2-(4-n-Hexylphenylamino)-1,3-thiazoline, also known as HTS, is a heterocyclic compound commonly used in scientific research for its diverse range of applications. This compound is a member of the thiazoline family, which is characterized by a five-membered ring containing a sulfur and nitrogen atom. HTS is a yellowish powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. In
Wirkmechanismus
The mechanism of action of 2-(4-n-Hexylphenylamino)-1,3-thiazoline is not fully understood, but it is believed to involve the formation of a complex between 2-(4-n-Hexylphenylamino)-1,3-thiazoline and the target molecule. This complex formation leads to changes in the conformation and activity of the target molecule, resulting in the observed effects of 2-(4-n-Hexylphenylamino)-1,3-thiazoline.
Biochemische Und Physiologische Effekte
2-(4-n-Hexylphenylamino)-1,3-thiazoline has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(4-n-Hexylphenylamino)-1,3-thiazoline has also been shown to have anti-inflammatory and antioxidant properties. 2-(4-n-Hexylphenylamino)-1,3-thiazoline has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 2-(4-n-Hexylphenylamino)-1,3-thiazoline is its ease of synthesis and availability, making it readily accessible for scientific research. Additionally, 2-(4-n-Hexylphenylamino)-1,3-thiazoline has a diverse range of applications, including the development of biosensors and anti-cancer agents.
However, there are also limitations to the use of 2-(4-n-Hexylphenylamino)-1,3-thiazoline in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, 2-(4-n-Hexylphenylamino)-1,3-thiazoline has been shown to have low solubility in aqueous solutions, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-n-Hexylphenylamino)-1,3-thiazoline in scientific research. One area of interest is the development of 2-(4-n-Hexylphenylamino)-1,3-thiazoline-based biosensors for the detection of other analytes, such as biomolecules and pathogens. Additionally, there is potential for the use of 2-(4-n-Hexylphenylamino)-1,3-thiazoline in the development of new anti-cancer agents with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 2-(4-n-Hexylphenylamino)-1,3-thiazoline is a versatile compound with a diverse range of applications in scientific research. Its ease of synthesis and availability make it a valuable tool for researchers in various fields. While there are still limitations to its use, ongoing research into the mechanism of action and potential applications of 2-(4-n-Hexylphenylamino)-1,3-thiazoline suggest that it will continue to be an important compound in scientific research.
Wissenschaftliche Forschungsanwendungen
2-(4-n-Hexylphenylamino)-1,3-thiazoline has been widely used in scientific research due to its diverse range of applications. One of the primary uses of 2-(4-n-Hexylphenylamino)-1,3-thiazoline is in the development of fluorescent sensors for the detection of metal ions. 2-(4-n-Hexylphenylamino)-1,3-thiazoline has been shown to selectively bind to various metal ions, including copper, zinc, and cadmium, and emit fluorescence upon binding. This property has been utilized in the development of biosensors for the detection of heavy metal ions in environmental samples.
In addition to its use in biosensors, 2-(4-n-Hexylphenylamino)-1,3-thiazoline has also been used in the development of anti-cancer agents. 2-(4-n-Hexylphenylamino)-1,3-thiazoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This property has been attributed to the ability of 2-(4-n-Hexylphenylamino)-1,3-thiazoline to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
117536-41-1 |
|---|---|
Produktname |
2-(4-n-Hexylphenylamino)-1,3-thiazoline |
Molekularformel |
C15H22N2S |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
N-(4-hexylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H22N2S/c1-2-3-4-5-6-13-7-9-14(10-8-13)17-15-16-11-12-18-15/h7-10H,2-6,11-12H2,1H3,(H,16,17) |
InChI-Schlüssel |
ZMXJKNOGAZKJQO-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)NC2=NCCS2 |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)NC2=NCCS2 |
Synonyme |
2-(4-n-hexylphenylamino)-1,3-thiazoline MDL 20,245 MDL 20245 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


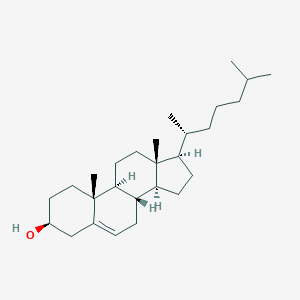
![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)
